molecular formula C12H18N6O5 B12390920 5-(3-Azidopropyl)cytidine

5-(3-Azidopropyl)cytidine

Cat. No.: B12390920
M. Wt: 326.31 g/mol
InChI Key: YWZOTQGMVISLQT-IPILIZDMSA-N
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Description

5-(3-Azidopropyl)cytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which makes them valuable in various scientific and medical applications. This compound is particularly notable for its use in click chemistry due to the presence of an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions .

Preparation Methods

The synthesis of 5-(3-Azidopropyl)cytidine typically involves the introduction of an azide group to a cytidine molecule. One common method includes the reaction of cytidine with 3-azidopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-(3-Azidopropyl)cytidine undergoes several types of chemical reactions:

Scientific Research Applications

5-(3-Azidopropyl)cytidine has a broad range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 5-(3-Azidopropyl)cytidine involves the inhibition of DNA methyltransferases. By incorporating into DNA, it prevents the methylation of cytosine residues, leading to changes in gene expression. This mechanism is particularly relevant in cancer therapy, where the inhibition of DNA methylation can reactivate tumor suppressor genes .

Properties

Molecular Formula

C12H18N6O5

Molecular Weight

326.31 g/mol

IUPAC Name

4-amino-5-(3-azidopropyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C12H18N6O5/c13-10-6(2-1-3-15-17-14)4-18(12(22)16-10)11-9(21)8(20)7(5-19)23-11/h4,7-9,11,19-21H,1-3,5H2,(H2,13,16,22)/t7-,8?,9+,11-/m1/s1

InChI Key

YWZOTQGMVISLQT-IPILIZDMSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCCN=[N+]=[N-]

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCCN=[N+]=[N-]

Origin of Product

United States

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